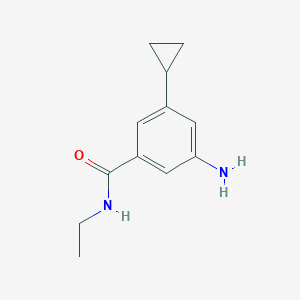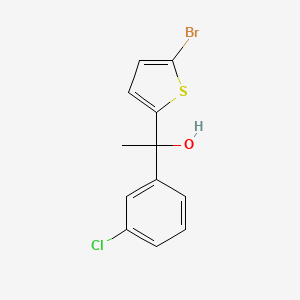
2-AH-Cgmp sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a ligand in affinity chromatography of cyclic guanosine monophosphate binding proteins and can be modified with fluorophores . This compound is used extensively in scientific research due to its role as a second messenger in various cellular processes.
Preparation Methods
The synthesis of 2-AH-Cgmp sodium salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with 6-aminohexylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified using chromatographic techniques to achieve a high degree of purity . Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Chemical Reactions Analysis
2-AH-Cgmp sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-AH-Cgmp sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in affinity chromatography to isolate and study cyclic guanosine monophosphate binding proteins.
Biology: It serves as a second messenger in various cellular processes, including signal transduction pathways.
Medicine: It is used in research to understand the role of cyclic guanosine monophosphate in various physiological and pathological conditions.
Mechanism of Action
2-AH-Cgmp sodium salt exerts its effects by activating cyclic guanosine monophosphate-dependent protein kinases. These kinases then phosphorylate target proteins, leading to various cellular responses. The molecular targets include ion channels, phosphodiesterases, and other signaling molecules. The pathways involved include the nitric oxide-cyclic guanosine monophosphate pathway, which plays a crucial role in vasodilation and smooth muscle relaxation .
Comparison with Similar Compounds
Similar compounds to 2-AH-Cgmp sodium salt include:
Guanosine 3’,5’-cyclic monophosphate sodium salt: This compound is also a cyclic nucleotide and serves as a second messenger in various cellular processes.
Cyclic adenosine monophosphate: Another cyclic nucleotide that acts as a second messenger but has different target proteins and pathways.
Cyclic inosine monophosphate: A less common cyclic nucleotide with similar functions but different molecular targets.
This compound is unique due to its ability to be modified with fluorophores, making it useful in fluorescence-based assays and imaging studies .
Properties
Molecular Formula |
C16H24N6NaO7P |
|---|---|
Molecular Weight |
466.36 g/mol |
IUPAC Name |
sodium;2-(6-aminohexylamino)-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C16H25N6O7P.Na/c17-5-3-1-2-4-6-18-16-20-13-10(14(24)21-16)19-8-22(13)15-11(23)12-9(28-15)7-27-30(25,26)29-12;/h8-9,11-12,15,23H,1-7,17H2,(H,25,26)(H2,18,20,21,24);/q;+1/p-1 |
InChI Key |
FRFQQKXAZIEECY-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NCCCCCCN)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)





![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)
![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)


